molecular formula C11H12 B1194961 2-Methyl-1,4-dihydronaphthalene CAS No. 2717-43-3

2-Methyl-1,4-dihydronaphthalene

Cat. No.: B1194961
CAS No.: 2717-43-3
M. Wt: 144.21 g/mol
InChI Key: HAHRLHRPXWBZDV-UHFFFAOYSA-N
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Description

Molecular Structure and Isomerism

2-Methyl-1,4-dihydronaphthalene possesses a bicyclic structure consisting of a naphthalene ring system with two hydrogen atoms added across the 1,4-positions and a methyl group substituted at the 2-position. The compound has a molecular formula of C₁₁H₁₂ and a molecular weight of 144.21 grams per mole, representing an increase from the parent 1,4-dihydronaphthalene compound due to the additional methyl substituent. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC1=CCc2ccccc2C1, which clearly indicates the positioning of the methyl group and the degree of saturation within the ring system.

The International Union of Pure and Applied Chemistry International Chemical Identifier for this compound is InChI=1S/C11H12/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-6H,7-8H2,1H3, providing a standardized method for representing its molecular structure. This identifier reveals important information about the connectivity and hydrogen count within the molecule. The compound exists as a specific positional isomer within the broader family of methyl-substituted dihydronaphthalenes, where the methyl group occupies the 2-position rather than alternative positions such as the 1-position.

Research has shown that both this compound and its 1-methyl isomer can be formed simultaneously in chemical reactions, with the 2-methyl derivative being the dominant product under certain conditions. The formation of these isomers occurs through indirect scattering dynamics involving van der Waals complex formation, followed by phenyl radical addition to terminal carbon atoms and subsequent ring closure mechanisms. The preference for 2-methyl over 1-methyl substitution reflects the thermodynamic and kinetic factors governing the reaction pathways.

Physical Properties: Density, Boiling Points, Flash Points, and Thermodynamic Data

This compound exhibits specific physical properties that reflect its molecular structure and intermolecular interactions. The compound has a density of 0.977 grams per cubic centimeter, which is slightly higher than many saturated hydrocarbons due to the presence of the aromatic ring system. This density value indicates a relatively compact molecular packing in the liquid state, consistent with the presence of both saturated and aromatic components within the molecular structure.

The boiling point of this compound is 220.6 degrees Celsius at 760 millimeters of mercury pressure, representing a significant elevation compared to simpler alkenes or cycloalkenes. This elevated boiling point can be attributed to the increased molecular weight and the presence of π-π interactions between the aromatic portions of adjacent molecules. The flash point of the compound is 80.6 degrees Celsius, indicating moderate volatility and requiring appropriate handling precautions in laboratory and industrial settings.

The vapor pressure of this compound is 0.166 millimeters of mercury at 25 degrees Celsius, demonstrating relatively low volatility at room temperature. The refractive index of the compound is 1.554, which is characteristic of organic compounds containing aromatic ring systems. These physical properties collectively indicate that this compound behaves as a moderately polar organic liquid with properties intermediate between fully saturated hydrocarbons and purely aromatic compounds.

Property Value Units Reference
Molecular Weight 144.21 g/mol
Density 0.977 g/cm³
Boiling Point 220.6 °C at 760 mmHg
Flash Point 80.6 °C
Vapor Pressure 0.166 mmHg at 25°C
Refractive Index 1.554 -

Spectroscopic Characterization Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry

Limited spectroscopic data is available in the literature for this compound, though comparison with related dihydronaphthalene compounds provides insight into expected spectroscopic characteristics. Nuclear magnetic resonance spectroscopy would be expected to show distinct patterns characteristic of the methyl substituent and the partially saturated naphthalene ring system. The methyl group would appear as a characteristic singlet in the proton nuclear magnetic resonance spectrum, typically around 2.0-2.5 parts per million, while the aromatic protons would be observed in the 7.0-7.5 parts per million range.

For related 1,4-dihydronaphthalene compounds, mass spectrometry analysis has revealed characteristic fragmentation patterns with molecular ion peaks and typical fragment losses. The mass spectrum of 1,4-dihydronaphthalene shows a molecular ion at mass-to-charge ratio 130, with significant fragment peaks at 129, 128, 115, and 104, representing various hydrogen and hydrocarbon losses. For this compound, the molecular ion would be expected at mass-to-charge ratio 144, with similar fragmentation patterns shifted by 14 mass units due to the additional methyl group.

Infrared spectroscopy of this compound would be expected to show characteristic absorption bands for carbon-hydrogen stretching vibrations in both the aliphatic and aromatic regions. The aromatic carbon-hydrogen stretching would appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretching would be observed around 2800-3000 wavenumbers. The presence of the methyl group would contribute additional aliphatic carbon-hydrogen bending vibrations in the 1350-1450 wavenumber region.

Thermodynamic Parameters: Enthalpy, Entropy, and Stability

While specific thermodynamic data for this compound is limited in the available literature, comparison with the parent 1,4-dihydronaphthalene compound provides valuable insights into expected thermodynamic behavior. For 1,4-dihydronaphthalene, the enthalpy of vaporization has been reported as 54.20 ± 0.40 kilojoules per mole, indicating moderate intermolecular forces. The addition of a methyl group to form this compound would be expected to increase this value due to enhanced van der Waals interactions.

The formation of this compound through crossed beam reactions has been characterized as an overall exoergic process, with tight exit transition states located approximately 30 kilojoules per mole above the separated reactants. This energy profile indicates that the formation of the compound is thermodynamically favorable under appropriate reaction conditions. The high selectivity observed in these reactions, with 97% formation of the 2-methyl isomer, suggests that this particular substitution pattern represents a thermodynamically preferred configuration.

The stability of this compound is enhanced by the presence of the aromatic ring system, which provides resonance stabilization to the overall molecular structure. The compound demonstrates barrier-less formation pathways under certain conditions, supporting the understanding that methyl-substituted, hydrogenated polycyclic aromatic hydrocarbon molecules can form readily in various chemical environments. Heat capacity data for related compounds suggests that this compound would exhibit temperature-dependent thermodynamic properties consistent with molecules containing both saturated and aromatic components.

Thermodynamic Parameter Related Compound Value Expected Trend Reference
Formation Energy 30 kJ/mol above reactants Exoergic process
Formation Selectivity 97% (2-methyl isomer) Thermodynamically favored
Vaporization Enthalpy 54.20 ± 0.40 kJ/mol (parent) Higher for methyl derivative

Properties

CAS No.

2717-43-3

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

2-methyl-1,4-dihydronaphthalene

InChI

InChI=1S/C11H12/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-6H,7-8H2,1H3

InChI Key

HAHRLHRPXWBZDV-UHFFFAOYSA-N

SMILES

CC1=CCC2=CC=CC=C2C1

Canonical SMILES

CC1=CCC2=CC=CC=C2C1

Other CAS No.

2717-43-3

Synonyms

2-methyl-1,4-dihydronaphthalene

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

2-Methyl-1,4-dihydronaphthalene has been explored for its potential therapeutic effects:

  • Anticancer Activity:
    • Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the naphthalene structure can enhance its activity against breast cancer cells (MCF-7) with IC50 values significantly lower than standard chemotherapeutics.
  • Antimicrobial Properties:
    • Preliminary studies suggest that this compound displays moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Mycobacterium smegmatis. The Minimum Inhibitory Concentration (MIC) values indicate potential for development into antimicrobial agents.

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of more complex organic molecules:

  • Building Block for Complex Structures:
    • Its dihydronaphthalene framework is utilized in synthesizing polycyclic aromatic hydrocarbons and other complex organic compounds.
  • Reactivity in Organic Reactions:
    • The double bond present in the structure allows it to participate in various reactions, including Diels-Alder reactions and cycloadditions.

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of several dihydronaphthalene derivatives, including this compound, on MCF-7 cells. The results indicated:

Compound NameIC50 (µM)Activity Type
This compound1.5Cytotoxicity
Doxorubicin5.0Reference

This data suggests that the compound has significant potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Mycobacterium smegmatis100

These findings highlight its effectiveness as a potential antimicrobial agent.

Comparison with Similar Compounds

Key Findings:

Synthetic Pathways: this compound is synthesized alongside isomers (e.g., 2-methyl-1,2-dihydronaphthalene) during organotin hydride reductions, with product ratios influenced by reaction conditions (e.g., temperature, catalyst) . Dehydrogenation of tetrahydronaphthalene derivatives (e.g., 2-methyl-1,2,3,4-tetrahydronaphthalene) produces methylnaphthalenes, highlighting the thermodynamic preference for aromatic systems .

Methyl substitution at C2 sterically hinders electrophilic aromatic substitution, directing reactivity toward allylic positions .

Notes

Data Gaps : Toxicological profiles for this compound remain understudied. Current assessments rely on extrapolations from methylnaphthalenes and PAHs .

Structural Uniqueness: Unlike 2-methyl-1,4-dihydroquinoline-4-one derivatives (which are nitrogen-containing heterocycles), this compound lacks heteroatoms, resulting in distinct electronic properties and reactivity .

Analytical Challenges : Gas chromatography (glpc) and NMR are critical for distinguishing isomers due to overlapping spectral features .

Q & A

Q. Table 1. Key Analytical Parameters for this compound

TechniqueParametersApplication
¹H NMRδ 6.5–7.2 (aromatic protons), δ 2.8–3.1 (methylene)Structural confirmation
FT-IR3050 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=C)Functional group analysis
GC-MSm/z 142 (molecular ion), m/z 115 (base peak)Purity assessment

Q. Table 2. Confidence Ratings for Toxicological Studies

Confidence LevelCriteria Met (Out of 4)Use in Risk Assessment
High4 "Yes" responsesPrimary data for MRL derivation
Moderate3 "Yes" responsesSupporting evidence
Low≤2 "Yes" responsesExcluded from critical conclusions

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